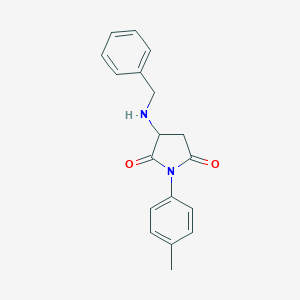
5-(4-Chlorophenyl)pyrazine-2,3-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Chlorophenyl)pyrazine-2,3-dicarbonitrile, also known as CPDC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CPDC is a pyrazine derivative that is widely used as a starting material for the synthesis of various organic compounds. In
Wirkmechanismus
The mechanism of action of 5-(4-Chlorophenyl)pyrazine-2,3-dicarbonitrile is not well understood. However, it is believed that 5-(4-Chlorophenyl)pyrazine-2,3-dicarbonitrile exerts its effects by interacting with specific proteins or enzymes in the body, leading to changes in cellular signaling pathways. 5-(4-Chlorophenyl)pyrazine-2,3-dicarbonitrile has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process by which cells undergo programmed cell death.
Biochemical and Physiological Effects
5-(4-Chlorophenyl)pyrazine-2,3-dicarbonitrile has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antimicrobial, and anticancer properties. 5-(4-Chlorophenyl)pyrazine-2,3-dicarbonitrile has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 5-(4-Chlorophenyl)pyrazine-2,3-dicarbonitrile has also been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. Additionally, 5-(4-Chlorophenyl)pyrazine-2,3-dicarbonitrile has been shown to exhibit antimicrobial effects against various bacterial and fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
5-(4-Chlorophenyl)pyrazine-2,3-dicarbonitrile has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it an attractive starting material for the synthesis of various organic compounds. 5-(4-Chlorophenyl)pyrazine-2,3-dicarbonitrile is also stable and can be stored for extended periods without significant degradation. However, 5-(4-Chlorophenyl)pyrazine-2,3-dicarbonitrile has some limitations for use in lab experiments. It is highly toxic and can pose a significant health risk if not handled properly. Additionally, 5-(4-Chlorophenyl)pyrazine-2,3-dicarbonitrile is not water-soluble, which can make it challenging to work with in aqueous environments.
Zukünftige Richtungen
5-(4-Chlorophenyl)pyrazine-2,3-dicarbonitrile has several potential future directions for research. One potential direction is the synthesis of novel pyrazine derivatives with improved anticancer, anti-inflammatory, and antimicrobial properties. Another potential direction is the development of new metal-organic frameworks using 5-(4-Chlorophenyl)pyrazine-2,3-dicarbonitrile as a building block, with potential applications in drug delivery and catalysis. Additionally, further research is needed to understand the mechanism of action of 5-(4-Chlorophenyl)pyrazine-2,3-dicarbonitrile and its effects on cellular signaling pathways.
Synthesemethoden
5-(4-Chlorophenyl)pyrazine-2,3-dicarbonitrile can be synthesized by the reaction of 4-chlorobenzonitrile with ethyl cyanoacetate in the presence of sodium ethoxide. The reaction proceeds through the formation of an intermediate, which is then cyclized to form 5-(4-Chlorophenyl)pyrazine-2,3-dicarbonitrile. The yield of 5-(4-Chlorophenyl)pyrazine-2,3-dicarbonitrile can be improved by using different solvents, catalysts, and reaction conditions.
Wissenschaftliche Forschungsanwendungen
5-(4-Chlorophenyl)pyrazine-2,3-dicarbonitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. 5-(4-Chlorophenyl)pyrazine-2,3-dicarbonitrile has been used as a starting material for the synthesis of various organic compounds, including pyrazine derivatives, which have been shown to exhibit anticancer, anti-inflammatory, and antimicrobial properties. 5-(4-Chlorophenyl)pyrazine-2,3-dicarbonitrile has also been used as a building block for the synthesis of metal-organic frameworks (MOFs), which have been shown to have potential applications in gas storage, catalysis, and drug delivery.
Eigenschaften
IUPAC Name |
5-(4-chlorophenyl)pyrazine-2,3-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5ClN4/c13-9-3-1-8(2-4-9)12-7-16-10(5-14)11(6-15)17-12/h1-4,7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDYTKWYQMSDRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C(=N2)C#N)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5ClN4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.65 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorophenyl)pyrazine-2,3-dicarbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(9H-fluoren-2-yl)methanone](/img/structure/B304425.png)
![2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-4,5,6-trimethylnicotinonitrile](/img/structure/B304427.png)

![2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B304430.png)
![Ethyl {2-[({[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}acetyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B304432.png)
![3-(Diethylamino)-1-{4-[3-(diethylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B304435.png)
![Ethyl 1-[1-[4-[3-(4-ethoxycarbonylpiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]phenyl]-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate](/img/structure/B304438.png)
![4-(4-Methylphenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-6-phenylnicotinonitrile](/img/structure/B304439.png)

![N-(4-bromophenyl)-2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}acetamide](/img/structure/B304442.png)
![2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B304443.png)
![2-{[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(3,4,5-trimethoxyphenyl)nicotinonitrile](/img/structure/B304444.png)
![3-(2,6-Dimethyl-4-morpholinyl)-1-{4-[3-(2,6-dimethyl-4-morpholinyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B304445.png)
